molecular formula C20H24O6 B12339225 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12339225
M. Wt: 360.4 g/mol
InChI Key: XALNHTCGJMPZSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, including the formation of the chromenone core and the introduction of the dihydroxy and prenyl groups. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Molecular Targets: Includes enzymes like cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of dihydroxy and prenyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C25H32O6C_{25}H_{32}O_{6} with a molecular weight of approximately 428.5 g/mol. This compound is characterized by multiple hydroxyl groups and prenylated phenyl rings which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. Additionally, it can inhibit the production of pro-inflammatory cytokines, thus playing a role in modulating inflammatory responses.

Key Molecular Targets

  • Cyclooxygenase (COX) : Involved in the inflammatory process.
  • Lipoxygenase (LOX) : Another enzyme linked to inflammation.
  • Catechol O-methyltransferase (COMT) : Inhibits the metabolism of catecholamines and may influence neurotransmitter levels.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines.
  • Anti-inflammatory Effects : Studies indicate that it can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against selected bacterial strains

Case Study 1: Antioxidant Efficacy

In a study conducted on human fibroblast cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests significant antioxidant potential which could be beneficial in preventing oxidative damage associated with aging and various diseases.

Case Study 2: Anti-inflammatory Mechanism

A recent in vivo study demonstrated that administration of the compound in a murine model of arthritis led to reduced swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Prenylation : Using prenyl bromide under basic conditions to introduce the prenyl group.
  • Cyclization : Formation of the chromenone core through acid-catalyzed cyclization.
  • Hydroxylation : Introduction of hydroxyl groups via oxidation reactions using agents like hydrogen peroxide.

These methods are essential for producing high yields and purity necessary for biological testing.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-6,9,13,15,17-18,21-24H,4,7-8H2,1-2H3

InChI Key

XALNHTCGJMPZSI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)O)C

Origin of Product

United States

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